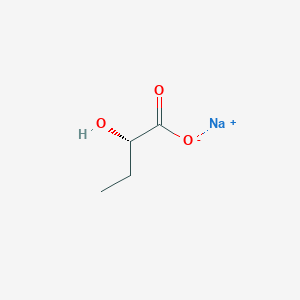

Sodium (S)-2-hydroxybutanoate

Description

Stereochemical Significance in Contemporary Chemical and Biochemical Research

The defining feature of Sodium (S)-2-hydroxybutanoate is its specific stereochemical configuration. The "(S)" designation indicates the spatial arrangement of the groups attached to the chiral center, which is the second carbon atom bonded to the hydroxyl group. vulcanchem.com This specific three-dimensional structure is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems.

In biochemical contexts, the stereoisomers of a compound can exhibit markedly different biological activities. For instance, the conjugate acid, 2-hydroxybutyric acid, is a byproduct of metabolic pathways, including the catabolism of L-threonine and the synthesis of glutathione (B108866). wikipedia.org The production of 2-hydroxybutyrate can increase under conditions of oxidative stress. wikipedia.org The specific enantiomer, (S)-2-hydroxybutyric acid, has been noted in various biological systems and its presence and concentration can be indicative of certain metabolic states. nih.gov

In synthetic chemistry, the (S)-enantiomer serves as a valuable chiral building block. Chiral molecules are essential in the synthesis of pharmaceuticals and other bioactive compounds, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause adverse effects. The defined stereochemistry of this compound makes it a useful starting material or intermediate for the asymmetric synthesis of more complex molecules. cymitquimica.com

Contextualization within the Field of Alpha-Hydroxy Acid Chemistry

This compound belongs to the class of compounds known as alpha-hydroxy acids (AHAs). AHAs are carboxylic acids with a hydroxyl group attached to the alpha-carbon—the carbon atom adjacent to the carboxyl group. wikipedia.org This structural motif imparts characteristic chemical properties to these molecules.

The presence of both a carboxylate and a hydroxyl group allows for a range of chemical transformations. vulcanchem.com The hydroxyl group can undergo oxidation to form a ketone, while the carboxylate can participate in esterification reactions after protonation. vulcanchem.com These functional groups also enable the molecule to coordinate with metal ions, which is relevant in the field of catalysis. vulcanchem.com

A notable application of alpha-hydroxy acid salts like this compound is in analytical chemistry. For example, it has been used in gas chromatographic methods for the indirect enantioresolution of other hydroxy fatty acids. sigmaaldrich.com By reacting with the target analytes to form diastereomeric derivatives, it facilitates their separation and quantification, which is critical for determining the enantiomeric purity of substances. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇NaO₃ |

| Molar Mass | 126.09 g/mol |

| Melting Point | 133-135 °C |

| Boiling Point | 238.3 °C at 760 mmHg |

| Flash Point | 112.2 °C |

| Vapor Pressure | 0.00759 mmHg at 25°C |

| Water Solubility | Highly soluble |

This table contains data sourced from multiple references. vulcanchem.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S)-2-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSCXNXKSOHVSQ-DFWYDOINSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for Sodium S 2 Hydroxybutanoate

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic routes leverage the inherent stereoselectivity of enzymes to produce optically pure α-hydroxy acids. uni-duesseldorf.deresearchgate.net These methods often involve whole-cell biocatalysts or isolated enzyme systems, which can convert prochiral substrates or racemic mixtures into the desired single enantiomer, such as (S)-2-hydroxybutanoate. acs.org

The precise control offered by enzymes is central to the synthesis of chiral molecules. Specific enzymes and engineered cascade systems have been developed to facilitate the highly selective production of (S)-2-hydroxybutanoate.

A highly effective method for producing optically pure (S)-2-hydroxybutyric acid involves a multi-enzyme cascade system within a single recombinant Escherichia coli host. researchgate.netrsc.org This system utilizes L-threonine as a readily available and low-cost starting material. researchgate.net The cascade consists of three key enzymes:

L-threonine deaminase (TD): This enzyme initiates the pathway by converting L-threonine into the intermediate, 2-oxobutyric acid (also known as α-ketobutyric acid). acs.orgresearchgate.net

NAD-dependent L-lactate dehydrogenase (LDH): This stereoselective enzyme reduces the 2-oxobutyric acid intermediate to the target molecule, (S)-2-hydroxybutyric acid. researchgate.net An (S)-specific LDH from Plasmodium falciparum has been successfully used for this step. researchgate.net

Alcohol dehydrogenase (ADH): The continuous reduction of the keto acid by LDH requires the regeneration of the NADH cofactor. An alcohol dehydrogenase, for instance from Geobacillus stearothermophilus, is employed for this purpose, using a co-substrate like isopropanol (B130326) to regenerate NADH from NAD+. researchgate.net

This one-pot synthesis approach has been optimized to overcome challenges such as the mismatch in conversion rates between the enzymes. researchgate.net By co-expressing the enzymes in E. coli and fine-tuning their expression levels, researchers have achieved high titers and yields of (S)-2-hydroxybutyric acid. acs.orgresearchgate.net For example, a two-step whole-cell bioconversion process using recombinant E. coli has been reported to achieve a titer of 1015 mM with a yield of 0.70 mol/mol by incorporating a formate (B1220265) dehydrogenase for NADH regeneration. researchgate.net Another study reached a titer of 1240 mM with a 93% yield. researchgate.net

Table 1: Performance of Engineered E. coli in (S)-2-Hydroxybutyric Acid Production

| Engineered System Component | Starting Material | Product Titer | Yield | Reference |

| L-threonine deaminase, Keto-reductase, Formate dehydrogenase | L-Threonine | 1015 mM | 0.70 mol/mol | researchgate.net |

| (S)-specific LDH, ADH | L-Threonine | 1240 mM | 93% | researchgate.net |

Epsilon-crystallin, a structural protein found in the lenses of ducks, surprisingly exhibits high L-lactate dehydrogenase (LDH) activity. nih.govcapes.gov.br It has been demonstrated that duck epsilon-crystallin and duck heart LDH B4 are identical products of a single gene, performing dual functions as a structural protein and an enzyme. capes.gov.br This enzyme's stability and catalytic efficiency make it a promising candidate for the synthesis of chiral α-hydroxy acids. nih.gov

A kinetic analysis of duck epsilon-crystallin's LDH activity revealed its capability to act on a wide array of α-keto acids. nih.gov The enzyme catalyzes the NADH-dependent reduction of these substrates, providing a pathway to various α-hydroxy acids. nih.gov The inherent stability of epsilon-crystallin is a significant advantage for its application as a biocatalyst in industrial processes. nih.gov Furthermore, studies have shown that in addition to its LDH activity, it also possesses malate (B86768) dehydrogenase activity. nih.gov The application of this enzyme system for producing (S)-2-hydroxybutanoate would involve the stereoselective reduction of 2-oxobutanoate, coupled with an efficient NADH regeneration system, similar to other enzymatic cascades.

The LarA superfamily comprises nickel-dependent enzymes that catalyze the racemization and epimerization of various α-hydroxy acids. nih.govnih.gov These enzymes utilize a unique nickel-pincer nucleotide (NPN) cofactor to interconvert diastereomers. acs.orgacs.org This functionality is particularly useful for deracemization processes, converting a racemic mixture of a hydroxy acid into a single, optically pure enantiomer.

A LarA homolog from Isosphaera pallida (LarAIp) has demonstrated a broad substrate spectrum, including high activity towards 2-hydroxybutyrate. biorxiv.org This makes it a valuable tool for the synthesis of enantiopure α-hydroxy acids. acs.orgacs.org The enzyme operates through a proton-coupled hydride transfer mechanism. acs.orgbiorxiv.org Structural and functional studies of LarAIp have identified the key residues involved in substrate binding and catalysis, which provides a foundation for engineering these enzymes for novel applications. acs.orgbiorxiv.org For instance, substituting specific residues in a malate racemase (Mar2) to match those in a lactate (B86563) racemase (LarA) resulted in the acquisition of lactate racemase activity, demonstrating the potential for rational enzyme design within this superfamily. nih.gov

Table 2: Substrate Specificity of LarA from Isosphaera pallida (LarAIp)

| Substrate | Relative Activity (kcat/KM) | Reference |

| L-Lactate | High | biorxiv.org |

| 2-Hydroxybutyrate | High | biorxiv.org |

| L-Glycerate | Moderate | biorxiv.org |

| 2,4-Dihydroxybutyrate | Moderate | biorxiv.org |

| 2-Hydroxyvalerate | Moderate | biorxiv.org |

Directed evolution is a powerful technique used to tailor enzymes for industrial applications by improving their stability, activity, and selectivity under specific process conditions. engconfintl.org This strategy mimics natural evolution in the laboratory through iterative rounds of gene mutation and screening for desired traits. acs.orgnih.gov For the synthesis of α-hydroxy acids, directed evolution has been applied to overcome the limitations of naturally occurring enzymes, which may not be optimal for industrial-scale production. engconfintl.org

Strategies such as combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM) have been successfully used to accelerate the evolution of enzymes like L-threonine aldolase (B8822740) for improved diastereoselectivity in the synthesis of β-hydroxy-α-amino acids. acs.org By creating and screening libraries of enzyme variants, researchers have identified mutants with dramatically enhanced performance. acs.orgmdpi.com For example, a variant of L-threonine aldolase was developed that produced a specific stereoisomer with 99.5% diastereomeric excess. acs.org These same principles are applied to enzymes involved in (S)-2-hydroxybutanoate synthesis to enhance their tolerance to high substrate concentrations, improve catalytic rates, and increase stability, thereby making the biocatalytic process more economically viable. engconfintl.org

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae provides a platform for the de novo biosynthesis of valuable chemicals from simple carbon sources like glucose. nih.govfbras.runih.gov These whole-cell factories can be designed to harbor complete synthetic pathways for the production of enantiopure hydroxybutanoates. researchgate.netmit.edu

Recombinant E. coli has been extensively engineered for this purpose. fbras.ru As detailed in section 2.1.1.1, strains co-expressing L-threonine deaminase and a stereoselective lactate dehydrogenase can efficiently convert L-threonine to (S)-2-hydroxybutyric acid. acs.orgresearchgate.net Other work in E. coli has focused on producing different isomers, such as (S)-3-hydroxybutyrate, from glucose. nih.gov This involves constructing synthetic pathways that typically start with the condensation of two acetyl-CoA molecules. nih.gov The chirality is controlled by the selection of an enantioselective dehydrogenase, such as Hbd, which produces the (S)-enantiomer. nih.gov

Saccharomyces cerevisiae, or baker's yeast, is another attractive host due to its robustness and GRAS (Generally Recognized as Safe) status. nih.gov It has been successfully engineered to produce various compounds, including (S)-3-hydroxybutyrate. researchgate.netdntb.gov.ua The synthesis pathway in yeast also begins with acetyl-CoA and employs an introduced set of enzymes, including an acetoacetyl-CoA reductase (ACR) and a 3-hydroxybutyryl-CoA thioesterase (HBT), to yield the final product. researchgate.net Fed-batch fermentation using engineered S. cerevisiae has achieved significant titers of (S)-3-HB. researchgate.net Furthermore, yeast has been engineered to produce (S)-2-aminobutyric acid, a related C4 compound, from the endogenous amino acid L-threonine, demonstrating the versatility of this platform for producing chiral molecules. nih.gov

LarAH Enzyme-Catalyzed Racemization and Epimerization for α-Hydroxy Acid Derivates

Integration of Biocatalysis in Dynamic Kinetic Resolution Workflows

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral molecules, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. researchgate.net The integration of biocatalysis into DKR workflows has proven to be a highly effective approach for producing enantiomerically pure compounds like (S)-2-hydroxybutanoate. acs.org

Lipases, particularly from Candida antarctica (CALB), are frequently employed biocatalysts in these processes due to their stability and high enantioselectivity. researchgate.net For instance, the DKR of racemic secondary alcohols can be achieved using a mutated variant of CALB, resulting in products with high yields (84-88%) and excellent enantiomeric excess (90-97% ee). nih.gov In a typical DKR setup for producing a chiral ester, a lipase (B570770) is combined with a metal catalyst that facilitates the racemization of the alcohol substrate. unipd.it This dual-catalyst system allows for the continuous conversion of the racemic starting material into a single enantiomeric product. rsc.org

A notable application is the two-step enzymatic resolution for the production of (R)- and (S)-ethyl-3-hydroxybutyrate. In the first step, racemic ethyl-3-hydroxybutyrate is acetylated using vinyl acetate (B1210297) and immobilized CALB, yielding (S)-ethyl-3-hydroxybutyrate. The remaining (R)-enriched ethyl-3-acetoxybutyrate is then subjected to alcoholysis with ethanol, again using CALB, to produce optically pure (R)-ethyl-3-hydroxybutyrate. This process highlights the versatility of lipases in catalyzing both acetylation and alcoholysis with high enantioselectivity.

Furthermore, cascade biocatalysis in whole-cell systems offers a streamlined approach. Recombinant Escherichia coli has been engineered to produce (S)-2-hydroxybutyric acid from L-threonine by co-expressing L-threonine deaminase, an NAD-dependent L-lactate dehydrogenase, and formate dehydrogenase for cofactor regeneration. researchgate.netresearchgate.net This method has achieved high titers and yields, demonstrating the potential for industrial-scale production of optically pure (S)-2-hydroxybutyric acid. researchgate.net

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Mutated Candida antarctica lipase B (CalB) | Racemic secondary alcohols | (S)-Acylated alcohols | 84-88% | 90-97% nih.gov |

| Immobilized Candida antarctica lipase B (CALB) & Racemization catalyst | Racemic ethyl-3-hydroxybutyrate | (S)-Ethyl-3-hydroxybutyrate | 73% (total process) | >96% |

| Recombinant E. coli (L-threonine deaminase, L-lactate dehydrogenase, formate dehydrogenase) | L-Threonine | (S)-2-Hydroxybutyric acid | 93% (molar) | Optically pure researchgate.net |

Mechanistic Investigations and Biochemical Research of S 2 Hydroxybutanoate

Role in Cellular Metabolism and Energy Pathways

(S)-2-hydroxybutanoate is intricately linked with several core metabolic and energy-producing pathways. It is not merely a waste product but an active participant that influences cellular fuel choice and stress responses.

Function as a Substrate and Regulator in Core Metabolic Processes

(S)-2-hydroxybutanoate functions as a metabolite involved in crucial pathways such as glutathione (B108866) synthesis and energy production. rupahealth.com It is produced from the catabolism of amino acids like methionine and threonine, especially under conditions of increased oxidative stress which demand higher rates of glutathione synthesis. rupahealth.com The compound's presence is an indicator of shifts in lipid metabolism toward increased fatty acid oxidation, a characteristic of insulin (B600854) resistance. rupahealth.com While its precursor, 2-ketobutyrate (2KB), is a viable fuel for mitochondrial oxidation, (S)-2-hydroxybutanoate itself is considered a poor substrate for oxidation by lactate (B86563) dehydrogenase (LDH), leading to its accumulation in cells. elifesciences.orgnih.gov This accumulation allows it to function as a regulatory molecule, providing feedback to metabolic pathways. biorxiv.org For instance, exogenous administration of 2-hydroxybutyrate in mice leads to an acute shift in whole-body metabolism, including a decrease in the respiratory exchange ratio, indicating its potential to alter metabolic processes. nih.govbiorxiv.org

Interactions with Branched-Chain Amino Acid (BCAA) Metabolism and Degradation Pathways

Research has uncovered a significant feedback loop involving (S)-2-hydroxybutanoate and the metabolism of branched-chain amino acids (BCAAs). Studies have shown a reliable positive correlation between circulating 2-hydroxybutyrate and markers of BCAA metabolism following exercise. elifesciences.org (S)-2-hydroxybutanoate accumulation provides metabolic feedback to the BCAA degradation pathway. elifesciences.orgbiorxiv.org This interaction is crucial, as the BCAA degradation pathway is not only responsible for breaking down leucine, isoleucine, and valine but also for oxidizing 2-ketobutyrate (2KB), the precursor of (S)-2-hydroxybutanoate. elifesciences.orgnih.gov Specifically, research in C2C12 myoblasts demonstrated that treatment with 2-hydroxybutyrate increased the gene expression of multiple enzymes involved in BCAA degradation. elifesciences.orgbiorxiv.orgelifesciences.org

Modulation of Enzyme Activities, including Branched-Chain Aminotransferase Inhibition

A primary molecular mechanism for (S)-2-hydroxybutanoate's regulatory role is its direct inhibition of branched-chain aminotransferase (BCAT) enzymes. nih.govbiorxiv.orgelifesciences.org These enzymes catalyze the first step in BCAA catabolism, the reversible transamination of BCAAs to branched-chain keto acids (BCKAs). (S)-2-hydroxybutanoate acts as a competitive inhibitor of these enzymes, similar to how 2-hydroxyglutarate (2HG) inhibits α-ketoglutarate-dependent enzymes. biorxiv.org This inhibition of BCAT leads to a buildup of its substrates and initiates a downstream signaling cascade that ultimately regulates the expression of genes within the BCAA degradation pathway. biorxiv.orgelifesciences.org

Impact on Protein ADP-Ribosylation and Associated Transcriptional Regulation

The inhibition of BCAT by (S)-2-hydroxybutanoate triggers a sophisticated signaling response involving protein modification and transcriptional regulation. nih.govelifesciences.org This cascade is dependent on SIRT4, a mitochondrial sirtuin. nih.govbiorxiv.org The inhibition of BCAT leads to a SIRT4-dependent shift in the compartmental abundance of protein ADP-ribosylation, specifically causing a decrease in nuclear protein ADP-ribosylation. nih.govbiorxiv.orgelifesciences.orgelifesciences.org This reduction in nuclear ADP-ribosylation facilitates the binding of the transcription factor CCAAT enhancer-binding protein beta (C/EBPβ) to the promoter regions of genes involved in BCAA degradation. nih.govbiorxiv.org This action enhances the transcription of these genes, creating a feedback loop where the accumulation of (S)-2-hydroxybutanoate upregulates the very pathway required for the metabolism of its precursor. nih.govelifesciences.org

Formation and Metabolic Effects of 2-Ketobutyrate Intermediates

(S)-2-hydroxybutanoate is the reduced form of 2-ketobutyrate (2KB), also known as α-ketobutyrate. elifesciences.orgnih.gov 2KB is primarily generated as a byproduct of the transsulfuration pathway during the conversion of homocysteine to cysteine, a crucial step in glutathione synthesis. wikipedia.orgnih.gov It is also produced during the catabolism of L-threonine. wikipedia.org The metabolic fate of 2KB is a critical branch point: it can either be reduced to (S)-2-hydroxybutanoate by lactate dehydrogenase (LDH) or be oxidized in the mitochondria. nih.govbiorxiv.org This oxidation is carried out by the branched-chain keto acid dehydrogenase (BCKDH) complex, which converts 2KB into propionyl-CoA. elifesciences.orgnih.gov Propionyl-CoA can then be carboxylated to produce succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. elifesciences.orgnih.gov Therefore, the accumulation of (S)-2-hydroxybutanoate is directly dependent on the metabolic balance of 2KB, reflecting the relative rates of its formation, reduction, and oxidation. elifesciences.orgnih.gov

Signaling Pathways and Molecular Mechanisms of Action

The signaling function of (S)-2-hydroxybutanoate is centered on its ability to regulate skeletal muscle metabolism through a multi-step molecular feedback loop. This pathway is initiated when cellular stress, such as intense exercise, leads to the accumulation of (S)-2-hydroxybutanoate. nih.govelifesciences.org

The key mechanistic steps are:

Enzyme Inhibition : (S)-2-hydroxybutanoate directly inhibits mitochondrial branched-chain aminotransferase (BCAT) enzymes. nih.govelifesciences.orgelifesciences.org

SIRT4-Dependent Signaling : This inhibition triggers a downstream cascade that depends on the mitochondrial sirtuin SIRT4. nih.govelifesciences.org

Shift in ADP-Ribosylation : The cascade results in a significant change in the location of protein ADP-ribosylation, leading to a decrease in this modification within the nucleus. nih.govelifesciences.orgelifesciences.org

Transcriptional Upregulation : The reduced nuclear ADP-ribosylation enhances the ability of the transcription factor C/EBPβ to bind to the promoters of BCAA degradation pathway genes. nih.govelifesciences.org

Metabolic Response : This increased binding leads to the upregulation of genes in the BCAA degradation pathway, improving the cell's capacity for oxidative metabolism. elifesciences.orgnih.gov

This feedback mechanism demonstrates that (S)-2-hydroxybutanoate is not merely a metabolic byproduct but an important signaling molecule that helps regulate cellular metabolic capacity in response to physiological stress. nih.govelifesciences.org

Data Tables

Table 1: Key Enzymes in (S)-2-hydroxybutanoate Metabolism and Signaling

| Enzyme | Role | Effect of (S)-2-hydroxybutanoate |

| Branched-Chain Aminotransferase (BCAT) | Catalyzes the first step in BCAA degradation. | Directly inhibited by (S)-2-hydroxybutanoate. nih.govbiorxiv.orgelifesciences.org |

| Lactate Dehydrogenase (LDH) | Reduces 2-ketobutyrate (2KB) to (S)-2-hydroxybutanoate. | (S)-2-hydroxybutanoate is a poor substrate for the reverse reaction (oxidation). elifesciences.orgnih.gov |

| Branched-Chain Keto Acid Dehydrogenase (BCKDH) | Oxidizes 2-ketobutyrate (2KB) to propionyl-CoA. | Gene expression is upregulated via the signaling cascade initiated by (S)-2-hydroxybutanoate. elifesciences.orgbiorxiv.org |

| SIRT4 | Mitochondrial sirtuin essential for the signaling cascade. | Mediates the shift in protein ADP-ribosylation following BCAT inhibition. nih.govbiorxiv.org |

| Propionyl-CoA Carboxylase (PCC) | Carboxylates propionyl-CoA to form succinyl-CoA. | Gene expression is upregulated as part of the response to (S)-2-hydroxybutanoate. elifesciences.orgbiorxiv.org |

Table 2: Effects of (S)-2-hydroxybutanoate on Metabolic Processes

| Process/Molecule | Effect of Increased (S)-2-hydroxybutanoate |

| BCAA Degradation Pathway | Upregulates gene expression of pathway enzymes. elifesciences.orgbiorxiv.org |

| Nuclear Protein ADP-Ribosylation | Decreases overall levels in the nucleus. nih.govelifesciences.orgelifesciences.org |

| C/EBPβ Transcription Factor | Enhances its binding to target gene promoters. nih.govbiorxiv.org |

| Oxidative Metabolism | Leads to an improved oxidative capacity in vitro. elifesciences.orgnih.gov |

SIRT4-Dependent Regulatory Feedback Loops in Metabolic Control

Recent research has uncovered a sophisticated feedback loop initiated by (S)-2-hydroxybutanoate that involves the mitochondrial sirtuin, SIRT4. nih.govelifesciences.org (S)-2-hydroxybutanoate acts as an inhibitor of branched-chain aminotransferase (BCAT) enzymes. nih.govbiorxiv.org This inhibition sets off a cascade of events beginning with the stimulation of SIRT4's enzymatic activity. nih.govelifesciences.org

SIRT4 is characterized more as an ADP-ribosyltransferase than a deacetylase. nih.govelifesciences.orgelifesciences.org The accumulation of (S)-2-hydroxybutanoate stimulates this ADP-ribosyltransferase activity. nih.govelifesciences.org The process of adding ADP-ribose to proteins consumes local Nicotinamide Adenine Dinucleotide (NAD+). This consumption and subsequent replacement of NAD+ lead to a compartmental shift in protein ADP-ribosylation, particularly a decrease in the nuclear compartment. nih.govelifesciences.org The expression and activity of SIRT4 are, therefore, critical for the transcriptional feedback mechanism induced by (S)-2-hydroxybutanoate, linking the metabolic state within the mitochondria to gene regulation in the nucleus. nih.govelifesciences.orgelifesciences.org

Table 1: Key Molecular Events in the SIRT4-Dependent Feedback Loop

| Step | Event | Key Molecule/Enzyme | Consequence |

| 1 | Inhibition | (S)-2-hydroxybutanoate | Inhibition of Branched-Chain Aminotransferase (BCAT) enzymes. nih.govbiorxiv.org |

| 2 | Stimulation | SIRT4 | Increased ADP-ribosyltransferase activity. nih.govelifesciences.orgelifesciences.org |

| 3 | Metabolic Shift | NAD+ | Consumption of NAD+ and a shift in compartmental protein ADP-ribosylation. nih.govelifesciences.org |

| 4 | Transcriptional Regulation | Nuclear Proteins | Altered ADP-ribosylation of nuclear transcription factors. nih.govelifesciences.org |

C/EBPβ-Mediated Gene Expression in Metabolic Adaptation

The SIRT4-dependent shift in protein modification directly influences the activity of key transcription factors, notably the CCAAT/enhancer-binding protein beta (C/EBPβ). nih.govelifesciences.orgbiorxiv.org The decrease in ADP-ribosylation within the nucleus, prompted by (S)-2-hydroxybutanoate, enhances the ability of C/EBPβ to bind to DNA. nih.govelifesciences.org

Specifically, this reduced ADP-ribosylation of C/EBPβ promotes its binding to the promoter regions of genes involved in the degradation of branched-chain amino acids (BCAAs). nih.govbiorxiv.org Research has demonstrated that treating cells with (S)-2-hydroxybutanoate stimulates the binding of C/EBPβ to the promoters of genes such as BCKDHA (Branched Chain Keto Acid Dehydrogenase E1 Subunit Alpha) and PCCA (Propionyl-CoA Carboxylase Subunit Alpha). nih.govelifesciences.orgbiorxiv.org This leads to their increased expression. nih.govelifesciences.org In vivo studies on mice treated with (S)-2-hydroxybutanoate confirmed these cellular findings, showing reduced C/EBPβ ADP-ribosylation in muscle tissue and a corresponding increase in the gene expression of BCAT2, BCKDHA, and PCCA. nih.govelifesciences.orgbiorxiv.org This mechanism represents a crucial pathway for metabolic adaptation, where a metabolic byproduct signals to regulate the very pathways involved in its processing and related energy metabolism. nih.govbiorxiv.org

Table 2: Research Findings on C/EBPβ-Mediated Gene Expression

| Research Model | Treatment | Key Finding | Regulated Genes |

| Cultured Cells (C2C12 myoblasts) | 500 μM (S)-2-hydroxybutanoate | Stimulated binding of C/EBPβ to gene promoters. nih.govelifesciences.orgbiorxiv.org | BCKDHA, PCCA |

| Mice (Soleus Muscle) | (S)-2-hydroxybutanoate injections | Reduced C/EBPβ ADP-ribosylation in nuclear extracts. nih.govelifesciences.orgbiorxiv.org | BCAT2, BCKDHA, PCCA |

| Mice (Soleus Muscle) | (S)-2-hydroxybutanoate injections | Increased gene and protein expression for BCAA degradation. nih.govelifesciences.orgbiorxiv.org | BCAT2, BCKDHA, PCCA |

Metabolomic Profiling and Biomarker Potential in Research

Metabolomic studies have consistently identified (S)-2-hydroxybutanoate (often measured as 2-hydroxybutyrate or α-hydroxybutyrate) as a significant biomarker in various physiological and pathological states. nih.govelifesciences.orgelifesciences.org Its levels are known to rise in response to cellular stress, such as after intense physical exercise. nih.govelifesciences.org Beyond exercise physiology, it has been identified through untargeted metabolomics as a potential marker for metabolic disorders and infection severity. nih.govelifesciences.orgelifesciences.org

A prominent area of research is its role as an early indicator of insulin resistance and dysregulated glucose metabolism, conditions that are precursors to type 2 diabetes. hmdb.carupahealth.combevital.nonih.gov Elevated plasma levels of 2-hydroxybutyrate are considered a marker for these conditions. hmdb.ca Furthermore, its potential as a biomarker extends to neurological conditions. For instance, studies have reported significantly reduced levels of 2-hydroxybutyrate in the cerebrospinal fluid (CSF) of patients with mild cognitive impairment (MCI). frontiersin.org Other research has suggested that its levels could reflect the progression of dementia. frontiersin.org Conversely, a study on the metabolic effects of inspiratory muscle training found that decreased serum levels of 2-hydroxybutyrate were associated with improvements in insulin sensitivity. mdpi.com This body of research highlights the value of (S)-2-hydroxybutanoate in metabolomic profiling to understand and monitor a range of metabolic adaptations and disturbances. frontiersin.orgmdpi.com

Advanced Applications and Material Science Contributions

Polymer Science and Biodegradable Material Development

The drive for sustainable alternatives to conventional plastics has highlighted the importance of biodegradable polymers. Sodium (S)-2-hydroxybutanoate is a key contributor in this field, particularly in the synthesis of polyhydroxyalkanoates (PHAs).

Role as a Monomer in Biopolymer Synthesis (e.g., Polylactates, Polyhydroxyalkanoates)

(S)-2-hydroxybutanoate serves as a monomer unit, (S)-2-hydroxybutyrate (2HB), in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters synthesized by microorganisms. researchgate.netmdpi.com Engineered bacteria, such as Escherichia coli, can be cultivated with this compound or its racemic mixture to produce these polymers. frontiersin.orgnih.gov The incorporation of 2HB units into the polymer backbone, often creating copolymers like poly(3-hydroxybutyrate-co-2-hydroxybutyrate), is a strategy to modify the material's properties. nih.gov While not a direct monomer for polylactates in the same way as lactic acid, its structural similarity and its ability to be copolymerized with lactic acid units expand the range of accessible biodegradable materials. rsc.orgmedchemexpress.com The production of these polymers often relies on engineered metabolic pathways and specific enzymes, such as PHA synthases with broad substrate specificity, to incorporate various monomer types. frontiersin.orgnih.gov

Copolymerization Strategies for Engineering Novel Material Properties

Copolymerization is a critical strategy for tailoring the physical and thermal properties of PHAs. nih.gov Introducing (S)-2-hydroxybutyrate units into a PHA backbone, such as that of poly(3-hydroxybutyrate) (P3HB), can significantly alter the material's characteristics. For instance, increasing the fraction of 2-hydroxyalkanoate (2HA) units in a P(3HB-co-2HA) copolymer can shift the material from crystalline to amorphous, enhancing its flexibility and extensibility. researchgate.net Block copolymers, like poly(2-hydroxybutyrate)-b-poly(3-hydroxybutyrate) [P(2HB)-b-P(3HB)], exhibit unique elastomer-like properties due to the phase separation of the amorphous P(2HB) and crystalline P(3HB) segments. nih.gov This is in contrast to random copolymers, which are typically stretchable but not elastic. nih.gov The ability to control monomer composition allows for the engineering of materials with a wide spectrum of properties, from stiff and brittle to soft and flexible, suitable for diverse applications. nih.govfrontiersin.org

Table 1: Impact of Copolymerization on PHA Properties

| Polymer Type | Monomer Composition | Key Properties |

|---|---|---|

| P(3HB) Homopolymer | 100% 3-hydroxybutyrate (B1226725) | Stiff, brittle, high crystallinity. nih.gov |

| P(2HB) Homopolymer | 100% 2-hydroxybutyrate | Transparent, extensible, amorphous. frontiersin.orgnih.gov |

| P(3HB-co-2HA) | >20 mol% 2-hydroxyalkanoate | Amorphous, flexible, extensible. researchgate.net |

| P(2HB-b-3HB) | 88 mol% 2HB, 12 mol% 3HB | Elastomer-like, phase-separated (amorphous P(2HB) and crystalline P(3HB) phases). nih.gov |

Stereocomplex Formation in Enantiomeric Alternating Copolymers

Stereocomplexation is a phenomenon where blending enantiomeric polymer chains—one made of (S)-monomers and the other of (R)-monomers—results in a new crystalline structure with significantly enhanced thermal stability. researchgate.net This has been observed in blends of poly[(S)-2-hydroxybutyrate] and its mirror-image polymer, poly[(R)-2-hydroxybutyrate]. researchgate.netacs.org The melting temperature of the resulting stereocomplex is substantially higher than that of the individual enantiomeric polymers. researchgate.net This principle has been extended to more complex systems, including enantiomeric alternating copolymers. For example, researchers have reported stereocomplex formation for the first time in alternating copolymers like poly(lactic acid-alt-2-hydroxybutanoic acid)s [P(LA-alt-2HB)s]. rsc.org While the individual L,L-configured and D,D-configured copolymers were amorphous, blending them induced crystallization through stereocomplexation. rsc.org This strategy broadens the potential to create novel biodegradable materials with a wide array of physical properties and controlled biodegradability. rsc.orgsci-hub.se

Precursor for Chiral Organic Synthons and Derivatives

The defined stereochemistry of this compound makes it a valuable chiral building block for creating complex organic molecules with high enantiomeric purity, a critical requirement in the pharmaceutical industry. nih.gov

Building Block in Asymmetric Synthesis of Complex Chiral Molecules

(S)-2-hydroxybutanoic acid is a versatile chiral synthon in asymmetric synthesis. harvard.edusigmaaldrich.com Its specific three-dimensional structure is crucial for building larger, more complex chiral molecules. vulcanchem.comcymitquimica.com The presence of the hydroxyl and carboxylic acid groups at a defined stereocenter allows chemists to perform various chemical transformations while preserving the molecule's chirality. cymitquimica.com For example, it can be converted into other useful chiral intermediates, such as (S)-1-butene oxide, with a very high degree of enantiomeric excess. harvard.edu This use of pre-existing chiral molecules avoids the often difficult and inefficient process of separating enantiomers at a later stage of a synthesis. nih.gov

Intermediate in the Research and Synthesis of Pharmaceutically Relevant Compounds

The (S)-2-hydroxybutanoate structure is a key intermediate in the synthesis of various pharmaceutically active compounds. chemimpex.com Its specific chirality is often essential for the biological activity and safety of the final drug. innospk.com A prominent example is its role as a precursor in the synthesis of the antiepileptic drug Levetiracetam, where the (S)-configuration is critical for its therapeutic effect. rsc.orgresearchgate.netnewdrugapprovals.org The synthesis often proceeds through the key intermediate (S)-2-aminobutanamide. researchgate.netnewdrugapprovals.orgniscpr.res.in Its enantiomer, (R)-2-hydroxybutanoic acid, serves as a crucial intermediate in the synthesis of Idelalisib, a drug used in cancer therapy, highlighting the importance of stereospecificity in drug development. innospk.com The use of such chiral building blocks ensures the production of single-enantiomer drugs, which is a major focus in modern pharmaceutical development to improve efficacy and reduce potential side effects. nih.gov

Derivatization Strategies for the Generation of Bioactive Molecules

This compound, and its corresponding free acid (S)-2-hydroxybutanoic acid, serves as a versatile and valuable chiral building block in organic synthesis. chemimpex.comnbinno.com Its structure, featuring both a hydroxyl and a carboxylic acid functional group at a stereocenter, allows for a variety of chemical modifications. These modifications, or derivatization strategies, are pivotal in the development of more complex, biologically active molecules for use in pharmaceuticals and agrochemicals. chemimpex.comcymitquimica.com The primary strategies involve reactions at the carboxyl and hydroxyl groups, such as esterification, amidation, and using the entire molecule as a chiral scaffold.

Esterification and Transesterification

One of the most common derivatization methods for (S)-2-hydroxybutanoic acid is esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.comsmolecule.com This reaction yields esters that can function as intermediates for more complex syntheses or may possess biological activity themselves. smolecule.com For instance, various alkyl and aryl esters, such as methyl, ethyl, butyl, and benzyl (B1604629) esters, have been synthesized. smolecule.combiosynth.comnih.govchemicalbook.com These ester derivatives are important raw materials for pharmaceuticals and pesticides. chemicalbook.com

Transesterification is another key strategy, where an existing ester of 2-hydroxybutanoic acid is reacted with a different alcohol, or the biopolymer poly(3-hydroxybutyrate) (PHB) is reacted with a bioactive compound containing a hydroxyl group. smolecule.comnih.gov This method can be advantageous for producing higher yields under milder conditions. smolecule.com A "one-pot" transesterification method has been developed to create conjugates of bioactive compounds, such as tyrosol, with oligomers of polyhydroxyalkanoates (PHA), demonstrating a solvent-free approach to generating new bioactive materials. nih.gov

Amide Formation

The carboxylic acid group of (S)-2-hydroxybutanoic acid can be readily converted into an amide via reaction with an amine. sphinxsai.comresearchgate.net Amide derivatives are associated with a wide spectrum of biological activities. sphinxsai.com Research into amide derivatives of various carboxylic acids has yielded compounds with anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. sphinxsai.comresearchgate.net For example, derivatives of 2-hydroxybutanamide (B2969942) have been investigated as potent inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis, and for the potential treatment of mitochondrial diseases. The synthesis typically involves reacting an ester of the amino acid with a substituted aniline. sphinxsai.com

Role as a Chiral Building Block

Beyond simple ester or amide formation, the entire (S)-2-hydroxybutanoate molecule serves as a fundamental chiral precursor for the asymmetric synthesis of complex bioactive molecules. chemimpex.comtandfonline.com Its defined stereochemistry is crucial for creating enantiomerically pure pharmaceuticals, where often only one enantiomer is biologically active. nbinno.comuomustansiriyah.edu.iq

Research has demonstrated its use in synthesizing key intermediates for antibiotics and enzyme inhibitors. nbinno.comtandfonline.com For example, all four stereoisomers of 3-amino-2-hydroxybutanoic acid, an important precursor for bioactive α-hydroxy-β-amino acids, have been synthesized from chiral starting materials. tandfonline.com One of these isomers, (2S,3R)-3-amino-2-hydroxybutanoic acid, is a key component of an antibacterial agent. tandfonline.com The compound has also been used as a starting material in the total synthesis of (S)-14-azacamptothecin, a camptothecin (B557342) analog with potential antitumor activity. researchgate.net

Analytical and Computational Approaches in S 2 Hydroxybutanoate Research

Advanced Chromatographic and Spectroscopic Characterization Techniques

The analysis and characterization of Sodium (S)-2-hydroxybutanoate and its related compounds are crucial for understanding its role in various chemical and biological systems. A suite of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, identification, and quantification of (S)-2-hydroxybutanoate. Chiral HPLC methods are particularly important for separating the (S) and (R) enantiomers of 2-hydroxybutanoate (B1229357), which is essential for studying its stereospecific interactions. The purity of related compounds, such as (S)-Butyl 2-hydroxybutanoate, is often confirmed using HPLC, with purities of 98% or higher being reported. scribd.comscribd.com In metabolomic studies, liquid chromatography-mass spectrometry (LC-MS) based assays have been developed for the precise measurement of various hydroxybutyrate isomers, including the alpha-, beta-, and gamma-forms. nih.gov These methods are validated for use in human serum and plasma, demonstrating good extraction efficiency, accuracy, and precision. nih.gov

Gas Chromatography (GC): GC is another powerful tool for the analysis of 2-hydroxybutanoate and its derivatives. Due to its thermal stability, this compound is suitable for high-temperature GC processes. vulcanchem.com It can be used as a chiral derivatizing agent to resolve enantiomers of other molecules, such as 2- and 3-hydroxy fatty acids, by forming diastereomeric derivatives that enhance chromatographic separation. vulcanchem.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers superior separation capabilities for complex mixtures containing related compounds like ethyl 3-hydroxybutanoate. embrapa.br GC-MS is also a standard method for the quantitative analysis of 2-hydroxybutanoate stereoisomers in various matrices. bevital.nonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of (S)-2-hydroxybutanoate and its derivatives. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of these compounds. scribd.comscribd.comnih.gov For instance, ¹H NMR spectra of (S)-2-Hydroxybutyric acid in water show characteristic shifts for the different protons in the molecule. nih.gov Similarly, ¹³C NMR provides data on the carbon skeleton. nih.gov Advanced NMR techniques, such as [¹H, ¹³C]-HSQC, are used in metabolomic analyses to study compounds like 2-hydroxybutyric acid. np-mrd.orgebi.ac.uk

| Technique | Application | Key Findings/Capabilities | Citations |

|---|---|---|---|

| HPLC | Purity analysis, Enantiomeric separation | Confirms purity of derivatives (>98%); Chiral methods separate (S) and (R) enantiomers. | scribd.comscribd.com |

| LC-MS/MS | Metabolomic analysis | Precise quantification of hydroxybutyrate isomers in biological fluids (serum, plasma). | nih.gov |

| GC | Enantiomeric resolution | Used as a chiral derivatizing agent; suitable for high-temperature analysis. | vulcanchem.com |

| GC-MS | Quantitative stereoisomer analysis | Determines absolute quantities and ratios of 2-hydroxybutanoate stereoisomers. | bevital.nonih.gov |

| ¹H NMR | Structural confirmation | Provides data on the proton environment in the molecule. | nih.gov |

| ¹³C NMR | Structural confirmation | Provides data on the carbon framework of the molecule. | nih.gov |

Development and Validation of Enzymatic Detection Methods for Metabolomic Analysis

The role of (S)-2-hydroxybutanoate as a metabolite has prompted the development of specific and sensitive enzymatic detection methods for its analysis in complex biological samples. These assays are critical for metabolomic studies, which investigate the profile of metabolites in a biological system. hmdb.ca

Enzymatic assays offer a high-throughput alternative to traditional chromatographic methods for screening purposes. oup.com These methods are often based on the activity of specific dehydrogenases. For instance, an assay for gamma-hydroxybutyric acid (GHB), a related hydroxy acid, utilizes GHB dehydrogenase from Ralstonia eutropha. researchgate.net The enzyme catalyzes the conversion of the substrate, and the resulting production of NADH can be monitored spectrophotometrically to quantify the analyte. researchgate.net The development of such assays involves expressing the recombinant enzyme, characterizing its kinetic parameters (like Kₘ and Vₘₐₓ), and optimizing reaction conditions. researchgate.net

Validation of these enzymatic methods is a critical step to ensure their reliability for clinical and research applications. Validation parameters typically include assessing extraction efficiency, matrix effects, accuracy, precision (both intra- and inter-assay), linearity, and the lower limit of quantitation (LLOQ). nih.gov For example, a newly developed LC-MS/MS assay for ketone bodies, including various hydroxybutyrate isomers, demonstrated excellent performance across these validation metrics, with coefficients of variation for imprecision being less than 10%. nih.gov Comparison with established methods, such as GC-MS, is also a key part of the validation process to ensure the accuracy of the new method. oup.com

Metabolomic analyses often reveal correlations between (S)-2-hydroxybutanoate levels and various physiological or pathological states. For instance, untargeted metabolomics in mice have shown a strong increase in 2-hydroxybutyrate (2HB) in circulation and various organs following exercise. elifesciences.orgnih.gov These studies often employ multivariate statistical analysis to identify significant metabolic changes. ebi.ac.uk The development of robust enzymatic and mass spectrometry-based assays is fundamental to the success of such large-scale metabolomic investigations. ebi.ac.ukhmdb.ca

| Validation Parameter | Description | Example Finding | Citations |

|---|---|---|---|

| Extraction Efficiency | The percentage of the analyte recovered from the sample matrix during sample preparation. | Observed to be between 80% and 120% for all ketone bodies. | nih.gov |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. | Average recovery of 85–115% with a coefficient of variation of ≤ 3%. | nih.gov |

| Precision (Imprecision) | The degree of agreement among a series of measurements, assessed as intra-day and inter-day variability. | Coefficients of variation for intra- and inter-day imprecision were < 5%, and total imprecision was < 10%. | nih.gov |

| Linearity | The ability of the assay to provide results that are directly proportional to the concentration of the analyte. | An enzymatic assay for GHB showed a linear standard curve from 0.1 to at least 1 mmol/L. | researchgate.net |

| Stability | The stability of the analyte in the sample under different storage conditions. | Specimens for ketone body analysis were stable for up to 6 hours on ice or 2 hours at room temperature. | nih.gov |

Computational Modeling and Simulation Studies

Computational chemistry provides powerful tools to investigate the properties and interactions of (S)-2-hydroxybutanoate at the molecular level. These approaches complement experimental data and provide insights that can be difficult to obtain otherwise.

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations are used to understand the electronic structure and reactivity of molecules. wikipedia.org Methods like Density Functional Theory (DFT) are employed to calculate properties such as optimized geometries, enthalpies, Gibbs free energy, and electronic distribution. nrel.govscienceopen.com These calculations are central to predicting reaction energies and exploring reaction mechanisms. nrel.gov For radical species, which can be intermediates in chemical reactions, specific computational protocols are used to ensure the correct electronic structure is obtained. nrel.gov The choice of functional and basis set, for example, M06-2X/def2-TZVP, is critical for achieving a balance between accuracy and computational cost. nrel.gov Such calculations can predict spectroscopic data and help understand the intrinsic properties that govern the molecule's behavior. wikipedia.org

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. mdpi.com This technique allows for the analysis of conformational changes and the identification of stable conformations and interactions. dovepress.com For example, MD simulations combined with a metadynamics method have been used to investigate the thermodynamically stable conformations of 2-hydroxybutyrate ions on the surfaces of rutile (TiO₂) crystals. acs.org These simulations revealed that the stability of the most stable conformation was greater on the {110} plane than on the {001} plane of the crystal. acs.org In drug discovery, MD simulations are used to study the binding of ligands to proteins, revealing details about hydrogen bonds and other crucial interactions that stabilize the ligand-protein complex. mdpi.com Multiresolution MD simulations can investigate the conformational ensemble of proteins in complex environments like a phospholipid bilayer, providing insights into how ligand access to active sites is facilitated. nih.gov

Virtual Screening Methodologies for Ligand-Target Prediction

Virtual screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein. There are two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). researchgate.net

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein. Techniques like molecular docking are used to predict the binding mode and affinity of potential ligands to the target's binding site. researchgate.netmdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are used. nih.gov These approaches rely on the knowledge of a set of molecules that are known to be active against the target. nih.gov The principle is that molecules with similar structures are likely to have similar biological activities. nih.gov Similarity is evaluated based on 2D or 3D structural features. nih.gov

Docking studies have been performed with butanoate metabolites, including (S)-2-hydroxybutanoate, to investigate their interactions with targets like histone deacetylases (HDACs). researchgate.net These in silico docking studies can provide scores that estimate the binding affinity and help prioritize compounds for experimental testing. researchgate.net

Future Directions and Emerging Research Avenues

Further Engineering of Novel Biocatalytic Systems for Sustainable Production

The sustainable production of (S)-2-hydroxybutanoate and its polymers is a primary focus of current research, leveraging the power of synthetic biology and metabolic engineering. nih.gov Scientists are moving beyond traditional chemical synthesis, which often involves petrochemical resources and harsh reaction conditions, towards greener, bio-based routes. researchgate.net The goal is to develop microbial cell factories, typically engineered bacteria like Escherichia coli, capable of producing high titers of optically pure (S)-2-hydroxybutanoate from renewable feedstocks. researchgate.net

A key strategy involves the design and implementation of novel biocatalytic cascades within a microbial host. researchgate.net This approach assembles multiple enzymes in a single engineered organism to create an artificial metabolic pathway. For instance, a cascade using L-threonine deaminase, an (S)-specific lactate (B86563) dehydrogenase, and an alcohol dehydrogenase has been successfully implemented in E. coli to convert the bulk chemical L-threonine into (S)-2-hydroxybutyric acid with high yield and optical purity. researchgate.net Research in this area focuses on optimizing the expression levels of these enzymes to balance the metabolic flux and avoid the accumulation of toxic intermediates. researchgate.net

Another significant avenue is the engineering of PHA (polyhydroxyalkanoate) synthases, the key enzymes responsible for polymerizing hydroxyalkanoates into bioplastics. researchgate.netnih.gov While natural PHA synthases typically produce polymers like poly(3-hydroxybutyrate) (P(3HB)), researchers have engineered these enzymes to accept alternative monomers, including 2-hydroxybutyrate (2HB). frontiersin.org An engineered PHA synthase (PhaC1PsSTQK) has shown broad substrate specificity, enabling the synthesis of the artificial PHA, poly(2-hydroxybutyrate) or P(2HB). frontiersin.org Future work aims to improve the catalytic efficiency and substrate specificity of these enzymes further, enabling the cost-effective production of P(2HB) and its copolymers from simple, unrelated carbon sources like glucose. nih.govnih.gov Cell-free systems are also being developed to prototype and screen these biosynthetic pathways more rapidly. oup.com

In-depth Exploration of Stereoisomer-Specific Metabolic Roles and Pathways

2-hydroxybutyric acid (2-HB) is a chiral molecule, existing as both (S)- and (R)-enantiomers, and emerging research indicates that these stereoisomers have distinct metabolic fates and signaling roles. nih.govmdpi.com (S)-2-hydroxybutanoate is a byproduct of several metabolic pathways, including the catabolism of L-threonine and the synthesis of glutathione (B108866), a key antioxidant. hmdb.carupahealth.com Its production increases under conditions of metabolic or oxidative stress. hmdb.ca

Recent studies are focused on elucidating how each stereoisomer interacts with cellular machinery. The interconversion between 2-hydroxybutyrate and its corresponding keto-acid, 2-ketobutyrate (2-KB), is mediated by enzymes like lactate dehydrogenase (LDH). nih.govelifesciences.org However, research shows that 2-HB is a poor substrate for LDH-dependent oxidation, leading to its accumulation, particularly after events like strenuous exercise. elifesciences.orgelifesciences.org This suggests that rather than just being a metabolic waste product, 2-HB may function as a signaling molecule. elifesciences.orgphysiology.org

Emerging evidence suggests that (S)-2-hydroxybutanoate can act as a competitive inhibitor of branched-chain aminotransferase (BCAT) enzymes. elifesciences.orgnih.gov This inhibition triggers downstream effects, including a transcriptional response that upregulates the branched-chain amino acid (BCAA) degradation pathway, ultimately enhancing oxidative capacity in skeletal muscle. elifesciences.orgnih.gov In contrast, the roles of the (R)-enantiomer are less defined but are also being actively investigated to understand the full picture of stereoisomer-specific activity. physiology.orgnih.gov This detailed exploration is crucial, as elevated levels of 2-HB are increasingly recognized as a biomarker for metabolic disorders like insulin (B600854) resistance. nih.govrupahealth.com

Advanced Materials Design through Tailored Copolymerization and Stereocomplexation

Sodium (S)-2-hydroxybutanoate is a valuable monomer for the creation of advanced polyhydroxyalkanoates (PHAs) with tailored properties. researchgate.net The homopolymer, poly[(S)-2-hydroxybutyrate], is an artificial PHA with distinct characteristics, including transparency and stretchiness, that differ from more common natural PHAs. frontiersin.org A major frontier in this field is the development of copolymers and polymer blends to create novel biomaterials. researchgate.net

Copolymerization involves incorporating 2-hydroxybutyrate units with other hydroxyalkanoate monomers, such as 3-hydroxybutyrate (B1226725) (3HB), into the same polymer chain. This can be achieved in engineered microorganisms by providing specific substrates or by using engineered PHA synthases with monomer sequence-regulating capacity. dntb.gov.ua This approach allows for the creation of both random and block copolymers. For example, the block copolymer P(2HB-b-3HB) has been shown to exhibit elastomer-like properties, attributed to the formation of crystalline P(3HB) domains that act as non-covalent crosslinks within an amorphous P(2HB) phase. dntb.gov.ua The material properties of such copolymers can be finely tuned by altering the monomer composition. google.com

Another advanced strategy is stereocomplexation, which involves blending two enantiomeric polymers. researchgate.net The stereoselective interaction between poly[(S)-2-hydroxybutanoate] and its mirror-image polymer, poly[(R)-2-hydroxybutyrate], can lead to the formation of a highly ordered, crystalline stereocomplex. researchgate.netacs.org This stereocomplex exhibits different physical properties, such as a higher melting temperature, compared to the individual homopolymers. researchgate.net Research is also exploring ternary and even quaternary stereocomplexes, where P(2HB) is blended with enantiomers of other chiral polymers like polylactic acid (PLA). researchgate.net This approach is expected to yield a new class of biodegradable materials with a wide spectrum of physical properties and degradation rates, suitable for various applications. researchgate.netresearchgate.net

Table 1: Properties of P(2HB) Copolymers and Blends

| Polymer System | Key Structural Feature | Resulting Property | Reference |

|---|---|---|---|

| P(2HB-b-3HB) | Block copolymer with P(2HB) and P(3HB) segments | Elastomer-like, stretchable but elastic | dntb.gov.ua |

| P(2HB-ran-3HB) | Random copolymer of 2HB and 3HB | Amorphous, stretchable but not elastic | dntb.gov.ua |

| P[(S)-2HB] / P[(R)-2HB] Blend | Enantiomeric polymer blend | Stereocomplex formation, enhanced thermal stability | researchgate.net |

| P(L-2HB) / P(D-2HB) / P(D-LA) Blend | Ternary blend of enantiomeric polyesters | Ternary stereocomplex with tunable melting temperature | researchgate.net |

Integration of Omics Approaches for Comprehensive Metabolic Pathway Elucidation

To fully understand and engineer the production and physiological role of (S)-2-hydroxybutanoate, researchers are increasingly turning to "omics" technologies. These high-throughput approaches—including genomics, transcriptomics, proteomics, and metabolomics—provide a system-level view of the complex molecular interactions within a cell or organism. nih.govresearchgate.netfrontiersin.org

Metabolomics, which analyzes the complete set of small-molecule metabolites, has been particularly instrumental. nih.gov Untargeted metabolomic studies have repeatedly identified 2-hydroxybutyrate as a key differential metabolite in various biological contexts, from microbial fermentation to human diseases like preeclampsia and colorectal cancer. nih.govnih.gov By identifying which metabolites are present and at what concentrations, researchers can pinpoint bottlenecks in engineered production pathways or discover previously unknown metabolic links. nih.govresearchgate.net

The true power, however, lies in the integration of multiple omics datasets. researchgate.net For example, combining transcriptomics (analyzing gene expression) with metabolomics can reveal how the expression of specific enzyme-coding genes correlates with the production of (S)-2-hydroxybutanoate and related intermediates. This integrated approach is essential for a comprehensive elucidation of its metabolic pathways. royalsocietypublishing.org By understanding the complete network of genes, proteins, and metabolites involved, scientists can create more accurate metabolic models. These models can then be used to predict the effects of genetic modifications, leading to more rational and efficient strategies for engineering microbial strains for sustainable chemical production or for understanding the compound's role in human health and disease. frontiersin.orgasm.org

Q & A

Q. What are the standard methods for synthesizing Sodium (S)-2-hydroxybutanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of (S)-2-hydroxybutanoic acid followed by alkaline hydrolysis. Key parameters include:

- Catalyst selection : Use of chiral catalysts (e.g., lipases) to preserve enantiomeric purity during esterification .

- pH control : Maintaining pH >10 during hydrolysis to ensure complete conversion to the sodium salt .

- Temperature : Optimal reaction temperatures range from 60–80°C to balance yield and avoid racemization . Example optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| pH | 10–12 | 85 | 98 |

| Temperature (°C) | 70 | 92 | 99 |

| Catalyst Loading | 5% w/w | 88 | 97 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm stereochemistry and purity. Key signals include the hydroxyl proton (δ 4.1–4.3 ppm) and carboxylate carbon (δ 175–180 ppm) .

- IR Spectroscopy : Strong absorption bands at 3200–3500 cm (O-H stretch) and 1550–1650 cm (carboxylate C=O) .

- Polarimetry : Measures optical rotation ([α] +15° to +25°) to verify enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., metabolic effects or enzyme inhibition) often arise from:

Q. What strategies ensure enantiomeric purity during large-scale synthesis of this compound?

Advanced methods include:

Q. How do computational models aid in predicting the metabolic pathways of this compound?

- Molecular docking : Predict binding affinity to enzymes like lactate dehydrogenase (PDB ID: 1T25) .

- QSAR models : Relate structural features (e.g., logP, polar surface area) to hepatic clearance rates . Example computational parameters:

| Property | Value | Relevance to Metabolism |

|---|---|---|

| logP | -1.2 | Hydrophilicity |

| TPSA (Ų) | 60.7 | Membrane permeability |

| CYP3A4 Inhibition | Low | Reduced drug interactions |

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- ANOVA with Tukey’s post-hoc test : For comparing multiple dose groups .

- Non-linear regression : Fit EC/IC curves using Hill equation models .

- Meta-regression : Address heterogeneity in cross-study data .

Q. How should researchers design experiments to assess chiral stability under physiological conditions?

- Incubation studies : Expose the compound to simulated gastric fluid (pH 2) and plasma (pH 7.4) for 24–72 hours .

- Chiral HPLC monitoring : Track racemization via retention time shifts .

- Kinetic modeling : Calculate racemization rate constants (k) using first-order kinetics .

Data Interpretation and Reporting

Q. What criteria validate the reproducibility of this compound’s spectroscopic data?

- Peak alignment : Match NMR/IR spectra with reference libraries (e.g., HMDB0000008) .

- Cross-lab validation : Collaborate with independent labs to verify key signals .

- Error margins : Report ±0.1 ppm for NMR and ±5 cm for IR .

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.